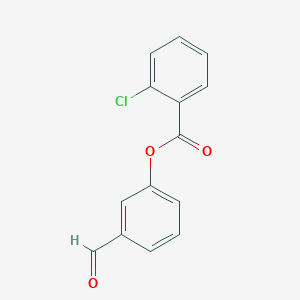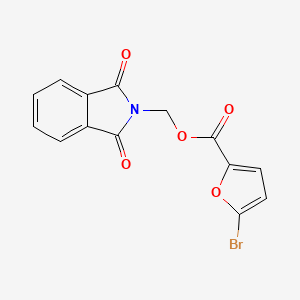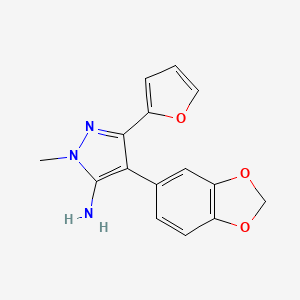![molecular formula C10H8BrNO2S B2431851 3-アミノ-4-ブロモベンゾ[b]チオフェン-2-カルボン酸メチル CAS No. 1980045-04-2](/img/structure/B2431851.png)
3-アミノ-4-ブロモベンゾ[b]チオフェン-2-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry
科学的研究の応用
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
作用機序
Target of Action
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They are often targets for therapeutic intervention in various diseases, including cancer .
Mode of Action
The compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, potentially leading to a halt in cell growth and division .
Biochemical Pathways
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate affects the kinase signaling pathways . These pathways are crucial for various cellular processes, including cell growth, division, and death. By inhibiting the kinases, the compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
Similar compounds have shown excellent kinase selectivity, in vivo potency on a nanomolar scale, and projected adme characteristics suitable for oral human dosing .
Result of Action
The molecular and cellular effects of Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate’s action primarily involve the disruption of kinase signaling pathways . This can lead to a halt in cell growth and division, potentially preventing the progression of diseases like cancer .
Action Environment
The action, efficacy, and stability of Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature . .
生化学分析
Biochemical Properties
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate has shown promise in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . These enzymes are essential for inflammatory cell signalling events and contain historically popular drug targets for inflammatory diseases .
Cellular Effects
The compound influences cell function by disrupting actin polymerisation, thus preventing the metastatic potential of tumour cells where LIMK is over-expressed . It also has an impact on cell signalling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been used in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . Another method involves the reaction of 3-amino-4-bromobenzo[b]thiophene with methyl chloroformate under controlled temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure scalability and reproducibility, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the bromine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
類似化合物との比較
Similar Compounds
- Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
methyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIMOTXTFBGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2431770.png)
![1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2431772.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)
![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2431780.png)
![1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2431781.png)
![2-(2,4-dichlorophenoxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2431782.png)




![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431788.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2431790.png)
